![molecular formula C22H22N2OS2 B2418917 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone CAS No. 953930-18-2](/img/structure/B2418917.png)
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
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Description
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential application in the field of medicine and biology due to its unique properties.
Scientific Research Applications
Antioxidant Activities
Recent research has highlighted the significance of naturally occurring compounds with chromone structures in combatting oxidative stress. A study by Kładna et al. (2014) explored the antioxidant capabilities of new synthesized chromonyl-2,4-thiazolidinediones, chromonyl-2,4-imidazolidinediones, and chromonyl-2-thioxoimidzolidine-4-ones. Utilizing a variety of in vitro assays, the study demonstrated the compounds' ability to scavenge free radicals, suggesting their potential role in protecting against oxidative damage (Kładna et al., 2014).
Anticancer Activities
The exploration of African medicinal spices and vegetables has revealed their potential in tackling malignant diseases. A chapter by Kuete et al. (2017) discusses how extracts from these sources exhibit cytotoxic effects against cancer cells. The chapter also reviews various in vitro cytotoxicity methods like the MTT and XTT assays, highlighting the potential of these natural extracts as anticancer agents (Kuete et al., 2017).
Medicinal Chemistry
The combination of (thio)urea and benzothiazole derivatives has been recognized for its broad spectrum of biological activities. These compounds, known as 2-(thio)ureabenzothiazoles, are highlighted for their medicinal importance. For example, Frentizole, a derivative, is utilized in treating conditions like rheumatoid arthritis and lupus erythematosus. The review by Rosales-Hernández et al. (2022) provides a comprehensive look at the synthetic methodologies and pharmacological activities of these compounds, underscoring their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
Heterocyclic Compound Synthesis
Petrov and Androsov (2013) reviewed the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles. The study highlights the synthetic potential of these compounds in creating various heterocyclic compounds like 1-benzofurans and indoles, emphasizing their utility in chemical synthesis (Petrov & Androsov, 2013).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-7-8-16(2)18(11-15)13-26-22-23-19(14-27-22)12-21(25)24-10-9-17-5-3-4-6-20(17)24/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOVFGIEGOQHII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone |
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